L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)-
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Overview
Description
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and suitable carboxylic acid derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- include other pyrrolidine carboxylic acids and their derivatives.
Uniqueness
The uniqueness of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- lies in its specific chiral configuration and the resulting biological activities. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
153620-64-5 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.223 |
IUPAC Name |
(2S)-1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c12-9(13)7-3-2-6-11(7)8-4-1-5-10-8/h7H,1-6H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
STSCOBKDNGEFAZ-ZETCQYMHSA-N |
SMILES |
C1CC(N(C1)C2=NCCC2)C(=O)O |
Synonyms |
L-Proline, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI) |
Origin of Product |
United States |
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